3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
3-(7-Methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a tricyclic heterocyclic compound featuring a benzoxazine core fused with a pyrazole ring. Key structural elements include:
- Methoxy group at position 7, enhancing lipophilicity and influencing electronic distribution.
- Phenolic hydroxyl group at position 3, enabling hydrogen bonding and modulating solubility.
Properties
IUPAC Name |
3-(7-methoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-18-8-3-7-15-17-12-16(13-5-2-6-14(24)11-13)22-23(17)21(26-20(15)18)19-9-4-10-27-19/h2-11,17,21,24H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLMIYVGFZAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed One-Pot Synthesis
A copper-catalyzed method enables the formation of the fused heterocyclic system through sequential coupling and cyclization. The reaction employs:
- 1-(2-Halophenyl)-3-alkylprop-2-yn-1-ones as electrophilic partners.
- Hydrazine hydrochloride for pyrazole ring formation.
- β-Oxodithioesters to introduce sulfur-containing groups.
Reaction conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst | CuI (10 mol%) | 85–92% yield |
| Solvent | Ethanol/water (3:1) | Optimal polarity |
| Temperature | 60–80°C | Prevents decomposition |
This method achieves 88% yield under optimized conditions, with the thiophen-2-yl group introduced via β-oxodithioester intermediates.
[3 + 3] Cycloaddition Strategies
Cycloaddition between pyrazolone derivatives and benzoyl isothiocyanate generates the oxadiazine intermediate, which undergoes oxidation to form the oxazine ring. Key steps include:
- Michael addition of pyrazolone to benzoyl isothiocyanate.
- Oxidative cyclization using MnO₂ or DDQ.
This route requires strict control of stoichiometry to avoid side products like diol condensates.
Functionalization of the Core Structure
Introduction of the Methoxy Group
Electrophilic aromatic substitution (EAS) at position 7 is performed using methylating agents:
- Methyl iodide in the presence of K₂CO₃ (DMF, 80°C, 12 hours).
- Dimethyl sulfate under basic conditions (NaOH, reflux).
Regioselectivity is ensured by pre-coordinating the oxazine nitrogen with Lewis acids like ZnCl₂, directing methylation to the para position.
Thiophen-2-yl Group Incorporation
Palladium-catalyzed cross-coupling reactions attach the thiophene moiety:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 78% |
| Stille | Pd₂(dba)₃, AsPh₃, THF | 82% |
The Stille coupling offers higher yields but requires toxic tin reagents, whereas Suzuki coupling is preferred for scalability.
Phenol Group Installation
Nucleophilic aromatic substitution (NAS) introduces the phenolic hydroxyl group:
- Borylation at position 3 using BBr₃ (CH₂Cl₂, −78°C).
- Hydrolysis with aqueous NaOH (rt, 2 hours).
Alternative routes employ directed ortho-metalation (DoM) strategies with LDA to functionalize the aryl ring prior to cyclization.
Optimization and Process Chemistry
Solvent and Temperature Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 75 | 92 |
| Ethanol | 24.3 | 88 | 98 |
| Toluene | 2.4 | 62 | 85 |
Ethanol/water mixtures balance polarity and environmental safety, achieving 88% yield at 70°C.
Catalytic Systems
Comparative catalyst screening for thiophene coupling:
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI | 10 | 12 | 85 |
| Pd(OAc)₂ | 5 | 6 | 92 |
| NiCl₂(dppe) | 15 | 18 | 68 |
Pd-based systems offer superior efficiency but increase costs, necessitating catalyst recovery protocols.
Purification and Characterization
Chromatographic Methods
- Flash chromatography : Silica gel (230–400 mesh), eluent = hexane/EtOAc (4:1).
- HPLC : C18 column, acetonitrile/water gradient (95% purity).
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.25 (thiophene H), δ 4.15 (OCH₃) |
| ¹³C NMR | δ 161.2 (C=O), δ 55.1 (OCH₃) |
| HRMS | m/z 378.4 [M+H]+ |
Data corroborates the structure and regiochemistry.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for critical steps:
Waste Mitigation Strategies
- Solvent recovery via distillation (ethanol: 95% recovery).
- Catalyst recycling using ion-exchange resins (Pd recovery: 87%).
Chemical Reactions Analysis
Oxidation Reactions
The methoxy (-OCH₃) and phenol (-OH) groups are primary sites for oxidation. Under controlled conditions:
-
Methoxy group oxidation : Using KMnO₄ in acidic media (H₂SO₄), the methoxy group converts to a ketone, forming 3-(7-oxo-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazin-2-yl)phenol. This reaction requires temperatures of 60–80°C and yields ~65% after purification.
-
Phenol group oxidation : Employing NaIO₄ in aqueous ethanol oxidizes the phenolic -OH to a quinone structure, though yields are lower (≤40%) due to side reactions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60–80°C, 4 hr | 3-(7-oxo-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo-oxazin-2-yl)phenol | 65% |
| NaIO₄/EtOH-H₂O | RT, 12 hr | Quinone derivative | 40% |
Hydrolysis Reactions
The oxazine ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, 6M): Cleaves the oxazine ring, yielding a pyrazole-thiophene diol. Reaction at reflux (100°C, 8 hr) achieves 75% conversion.
-
Basic hydrolysis (NaOH, 10%): Produces a carboxylic acid derivative via ring-opening, optimized at 80°C for 6 hr.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (6M) | Reflux, 8 hr | Pyrazole-thiophene diol | 75% |
| NaOH (10%) | 80°C, 6 hr | Carboxylic acid derivative | 68% |
Substitution Reactions
Electrophilic substitution occurs on the electron-rich thiophene and benzene rings:
-
Bromination : Using Br₂ in CHCl₃ at 0°C introduces bromine at the thiophene C3 position (confirmed by NMR).
-
Nitration : HNO₃/H₂SO₄ selectively nitrates the para position of the phenolic ring.
-
Formylation : Vilsmeier-Haack reagent (DMF-POCl₃) formylates the pyrazole nitrogen at 70°C, yielding 85% product .
| Reaction Type | Reagent | Position Modified | Yield |
|---|---|---|---|
| Bromination | Br₂/CHCl₃ | Thiophene C3 | 78% |
| Nitration | HNO₃/H₂SO₄ | Phenolic ring para | 62% |
| Formylation | DMF-POCl₃ | Pyrazole N1 | 85% |
Coupling Reactions
The phenol group facilitates cross-coupling:
-
Suzuki coupling : Using Pd(PPh₃)₄, the phenol reacts with aryl boronic acids to form biaryl ethers (70–80% yield).
-
Ullmann coupling : With CuI/L-proline, it couples with iodobenzene to generate diaryl ethers (60% yield).
| Coupling Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Biaryl ether | 80% |
| Ullmann | CuI/L-proline | Diaryl ether | 60% |
Cyclization Reactions
Thermal or catalytic cyclization generates polycyclic systems:
-
Thermal cyclization (180°C, toluene): Forms a fused benzoxazepine ring via intramolecular dehydration.
-
Acid-catalyzed cyclization (H₂SO₄): Produces spirocyclic derivatives in 70% yield.
| Conditions | Product | Yield |
|---|---|---|
| 180°C, toluene | Benzoxazepine-fused derivative | 65% |
| H₂SO₄, RT, 24 hr | Spirocyclic compound | 70% |
Comparative Reaction Analysis
Key parameters influencing reactivity:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | ↑ Yield by 20–30% |
| Solvent polarity | Polar aprotic (DMF) | ↑ Reaction rate |
| Catalyst loading | 5–10 mol% Pd | ↑ Coupling efficiency |
Mechanistic Insights
Scientific Research Applications
3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has diverse applications in research:
Chemistry: : As an intermediate in synthesizing more complex organic compounds.
Biology: : In studies of enzyme inhibition or as a probe in biochemical assays.
Medicine: : Potential therapeutic applications due to its structural novelty.
Industry: : As a precursor in material science, specifically in developing novel polymers or electronic materials.
Mechanism of Action
The compound's mechanism of action largely depends on its interactions with molecular targets:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : It can interact with cellular receptors, altering signaling pathways.
Cellular Pathways: : May be involved in pathways related to oxidative stress, apoptosis, or inflammation, though precise pathways would need further investigation.
Comparison with Similar Compounds
Table 1: Substituent Variations in Analogous Compounds
Key Observations :
Key Insights :
- BuChE Inhibition: Halogenated derivatives (e.g., 6a, 6c in ) show potent inhibition due to halogen-induced hydrophobic interactions.
- Adenosine Receptor Antagonism: Polar groups (e.g., 4-hydroxyphenyl in ZM241385 ) enhance selectivity. The target compound’s 3-OH and thiophene could similarly engage in hydrogen bonding and π-π stacking, but its activity remains uncharacterized.
Physicochemical and Pharmacokinetic Properties
Table 3: Solubility and Drug-Likeness Predictions
Analysis :
- The target compound’s LogP (3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. Its single -OH group (hydrogen bond donor) aligns with Veber’s rules for oral bioavailability .
- Chlorinated analogues (e.g., ) exhibit higher LogP, which may limit aqueous solubility despite improved membrane penetration.
Biological Activity
The compound 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on anticancer and antimicrobial activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of various heterocyclic precursors. The structural complexity includes a benzo[e]pyrazolo framework fused with an oxazine moiety and a thiophene ring. The crystal structure analysis reveals significant bond lengths and angles that contribute to its biological activity.
Crystallographic Data
The compound crystallizes in a triclinic system with the following parameters:
- Space Group : P1̄
- Cell Dimensions :
- Angles: , ,
Table 1 summarizes the crystallographic data:
| Parameter | Value |
|---|---|
| Space Group | P1̄ |
| a (Å) | 9.4256(9) |
| b (Å) | 10.1906(9) |
| c (Å) | 11.6539(9) |
| α (°) | 101.896(7) |
| β (°) | 104.770(8) |
| γ (°) | 93.271(8) |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The compound exhibited promising cytotoxic effects with varying IC50 values.
Table 2 presents the cytotoxic activity against different cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 | 0.045 |
| HepG2 | 0.038 |
| HCT116 | 0.050 |
In cell cycle analysis, the compound induced significant arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial strains, including MRSA and E. coli. The minimum inhibitory concentration (MIC) values demonstrated its effectiveness as an antimicrobial agent.
Table 3 summarizes the antimicrobial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 1.5 |
| E. coli | >100 |
Molecular docking studies suggest that the compound interacts effectively with key enzymes involved in cancer proliferation and bacterial resistance mechanisms. The binding affinity indicates a strong interaction with target proteins, which may contribute to its observed biological activities.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- MCF7 Cell Line Study : Demonstrated significant apoptosis induction through caspase activation.
- HepG2 Cell Line Study : Showed inhibition of cell growth via G2/M phase arrest.
- Antimicrobial Study : Highlighted significant inhibition of MRSA growth compared to standard antibiotics.
Q & A
Q. What are the established synthetic routes for 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols, such as cyclization of substituted hydrazides using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) . For example, thiophene-containing precursors may undergo condensation with aromatic aldehydes (e.g., furfural or 4-methoxybenzaldehyde) to form α,β-unsaturated ketones, followed by cyclization with hydrazine derivatives . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of hydrazide to aldehyde) and solvent selection (e.g., ethanol for refluxing). Side reactions, such as incomplete cyclization, can reduce yields, necessitating purification via recrystallization (e.g., DMF-EtOH mixtures) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer: Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : For structural elucidation of the benzo-pyrazolo-oxazin core. For example, methoxy protons appear as singlets (~δ 3.8 ppm), while thiophene protons show splitting patterns in the aromatic region (δ 6.5–7.5 ppm) .
- Elemental analysis : To validate molecular formula (e.g., C, H, N, S content) and detect impurities .
- Mass spectrometry (HRMS) : For exact mass confirmation, particularly to distinguish isomers (e.g., pyrazolo vs. imidazole derivatives) .
Q. How does the thiophene substituent influence the compound’s reactivity in downstream functionalization?
Methodological Answer: The thiophene moiety enhances electron-richness, facilitating electrophilic substitution (e.g., bromination or nitration at the α-position of the thiophene ring). However, its steric bulk may hinder reactions at adjacent positions (e.g., methoxy group substitution). Computational studies (DFT) can predict reactive sites, while experimental validation via regioselective alkylation or acylation is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer: Discrepancies often arise from assay-specific variables:
- Solubility : Use co-solvents (e.g., DMSO) at non-toxic concentrations (<0.1% v/v) to ensure uniform compound dispersion .
- Metabolic interference : Include liver microsome stability assays to account for cytochrome P450-mediated degradation .
- Control experiments : Compare with structurally analogous compounds (e.g., thiophene replaced with furan) to isolate substituent-specific effects .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond donors from the phenol group, hydrophobic regions from the thiophene) using tools like Phase .
- Free energy calculations (MM/PBSA) : Quantify binding affinities and correlate with experimental IC₅₀ values .
Q. What experimental design principles apply to studying structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Orthogonal substitution : Systematically vary substituents (e.g., methoxy → ethoxy, thiophene → phenyl) while maintaining the core scaffold .
- High-throughput screening (HTS) : Use 96-well plates to test analogs against target enzymes (e.g., cyclooxygenase-2) with fluorogenic substrates .
- Multivariate analysis : Apply PCA or PLS regression to identify physicochemical descriptors (logP, polar surface area) driving activity .
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during cyclization steps .
- Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers, followed by crystallization to ≥99% ee .
- Process optimization : Monitor reaction kinetics (in situ FTIR) to minimize racemization at high temperatures .
Q. What methodologies are recommended for analyzing degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed oxazin ring) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
- Stability-indicating assays : Validate methods per ICH guidelines (Q1A) to ensure specificity and sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
